3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea
Overview
Description
The compound 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea is a novel molecule with promising potential in various fields of research due to its unique physical and chemical properties. It is identified by the CAS number 1240528-70-4 and has a molecular weight of 326.42 g/mol. The structure of this compound includes a piperidine ring, a pyridine ring, and an ethanesulfonyl group, which contribute to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of Ethanesulfonyl Group: The ethanesulfonyl group is introduced to the piperidine ring using ethanesulfonyl chloride under controlled conditions.
Coupling with Pyridine Derivative: The final step involves coupling the piperidine intermediate with a pyridine derivative to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea: A similar compound with a different position of the pyridine ring.
N-[1-(Ethanesulfonyl)piperidin-4-yl]-N’-(pyridin-2-ylmethyl)urea: Another related compound with slight structural variations.
Uniqueness
The uniqueness of 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea lies in its specific combination of functional groups and ring structures, which confer distinct physical, chemical, and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1-ethylsulfonylpiperidin-4-yl)-3-(pyridin-2-ylmethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-2-22(20,21)18-9-6-12(7-10-18)17-14(19)16-11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3,(H2,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSCCELZKRYXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC(=O)NCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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